MAO-B Inhibition: 3-Amino-4-chloroquinoline-2-carboxylic acid vs. 3-Aminoquinoline-2-carboxylic acid
3-Amino-4-chloroquinoline-2-carboxylic acid demonstrates significantly higher inhibitory potency against monoamine oxidase B (MAO-B) compared to its dechlorinated analog 3-aminoquinoline-2-carboxylic acid. In assays measuring inhibition of kyneuramine conversion to 4-hydroxyquinoline in Sprague-Dawley rat brain mitochondrial homogenate, the target compound exhibits an IC50 of 115 nM [1], whereas 3-aminoquinoline-2-carboxylic acid shows an IC50 of 666 nM under comparable assay conditions [2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | 3-Aminoquinoline-2-carboxylic acid (CAS 887245-74-1): 666 nM |
| Quantified Difference | 5.8-fold higher potency (lower IC50) for the 4-chloro-substituted target compound |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate; kyneuramine conversion to 4-hydroxyquinoline measured by spectrophotometric method (target) or fluorescence assay after 20 min (comparator) |
Why This Matters
The 5.8-fold potency advantage for MAO-B inhibition may influence selection when developing assays or screening compounds for neurological applications where MAO-B is a target of interest.
- [1] BindingDB. (2016). BDBM50038084 (CHEMBL3093996): IC50 = 115 nM for inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. Entry ID 50038084. View Source
- [2] BindingDB. (2013). BDBM50401986 (CHEMBL2203918): IC50 = 666 nM for inhibition of MAO-B. Entry ID 50401986. View Source
